molecular formula C18H18N4O2 B1228171 N-(2-methyl-4-oxo-1-propyl-6-quinolinyl)-2-pyrazinecarboxamide

N-(2-methyl-4-oxo-1-propyl-6-quinolinyl)-2-pyrazinecarboxamide

Cat. No.: B1228171
M. Wt: 322.4 g/mol
InChI Key: UQARCGXBFYJUNH-UHFFFAOYSA-N
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Description

N-(2-methyl-4-oxo-1-propyl-6-quinolinyl)-2-pyrazinecarboxamide is a member of quinolines.

Scientific Research Applications

Structural Investigation and Chemical Synthesis

  • N-(2-methyl-4-oxo-1-propyl-6-quinolinyl)-2-pyrazinecarboxamide is involved in the study of structural parameters of products transformed from benzopyran-2,5-diones with heterocyclic hydrazines. This transformation was studied using 2D NMR techniques and molecular modeling, contributing significantly to the understanding of molecular structures in solution (Grdadolnik et al., 1997).

Anticancer Activity

  • Carboxamide derivatives of benzo[b][1,6]naphthyridines, including similar compounds, have been synthesized and tested for cytotoxic activity against cancer cell lines. This research highlights the potential of such compounds in cancer therapy (Deady et al., 2003).

Antioxidant Properties

  • A study on the synthesis of new antioxidant pyrazolo[4,3-c]quinolin-3,4-diones, which are structurally related, showed promising results in yielding compounds with good to high antioxidant capabilities (Tomassoli et al., 2016).

Antibacterial and DNA-Gyrase Inhibition

  • Research into 1-substituted 7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, a related group of compounds, has shown effective antibacterial activity and DNA-gyrase inhibition, underlining the significance of such compounds in antibacterial therapies (Domagala et al., 1988).

Biological Activity of N-Oxides

  • The study of N-oxides of quinoxaline and pyrazine derivatives, which are structurally similar, revealed that these compounds exhibit antibacterial and antituberculous activities, suggesting their potential in treating infectious diseases (Elina et al., 1976).

Corrosion Inhibition

  • Carboxamide derivatives, including those structurally similar to this compound, have been studied for their role in corrosion inhibition, particularly in protecting mild steel in hydrochloric acid solutions (Erami et al., 2019).

Antiallergic Properties

  • Research into pyrano[3,2-g]quinoline-2,8-dicarboxylic acids, compounds related in structure, has revealed their potential for the topical treatment of asthma due to their antiallergic properties (Cairns et al., 1985).

Properties

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

N-(2-methyl-4-oxo-1-propylquinolin-6-yl)pyrazine-2-carboxamide

InChI

InChI=1S/C18H18N4O2/c1-3-8-22-12(2)9-17(23)14-10-13(4-5-16(14)22)21-18(24)15-11-19-6-7-20-15/h4-7,9-11H,3,8H2,1-2H3,(H,21,24)

InChI Key

UQARCGXBFYJUNH-UHFFFAOYSA-N

SMILES

CCCN1C(=CC(=O)C2=C1C=CC(=C2)NC(=O)C3=NC=CN=C3)C

Canonical SMILES

CCCN1C(=CC(=O)C2=C1C=CC(=C2)NC(=O)C3=NC=CN=C3)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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